(3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
Description
(3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid (CAS: 1674390-10-3) is a chiral α-amino acid derivative featuring a 1,2,3-triazole ring substituted with bromine and methyl groups. Its molecular formula is C₆H₉BrN₄O₂ (MW: 265.07 g/mol).
Properties
Molecular Formula |
C6H9BrN4O2 |
|---|---|
Molecular Weight |
249.07 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-bromo-3-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9BrN4O2/c1-11-5(6(7)9-10-11)3(8)2-4(12)13/h3H,2,8H2,1H3,(H,12,13)/t3-/m1/s1 |
InChI Key |
PDDMBWFTQDOCHU-GSVOUGTGSA-N |
Isomeric SMILES |
CN1C(=C(N=N1)Br)[C@@H](CC(=O)O)N |
Canonical SMILES |
CN1C(=C(N=N1)Br)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by its attachment to the amino acid backbone. The triazole ring can be synthesized through a copper-catalyzed azide-alkyne cycloaddition, also known as the “click” reaction. The amino acid backbone is then introduced through a series of protection and deprotection steps, ensuring the correct stereochemistry at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield a nitro compound, while reduction of the bromo group can produce a hydrogen-substituted derivative.
Scientific Research Applications
(3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amino acid backbone allows the compound to be incorporated into biological systems, where it can exert its effects through various pathways.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs, highlighting differences in substituents, heterocyclic cores, and stereochemistry:
Detailed Analysis of Structural and Functional Differences
Heterocyclic Core Modifications
- 1,2,3-Triazole vs. The altered nitrogen positions may affect interactions with biological targets, such as enzymes requiring specific π-π stacking or dipole interactions .
- Triazole vs. Pyrazole (CAS 1847395-74-7): Replacing the triazole with a pyrazole (two adjacent N atoms) modifies electronic density and hydrogen-bonding capacity.
Substituent Effects
Bromine vs. Trifluoromethyl (CAS 1001518-85-9):
Bromine’s electronegativity enables halogen bonding, while trifluoromethyl (CF₃) groups enhance metabolic stability and lipophilicity. The CF₃-substituted analog () may exhibit improved pharmacokinetics but reduced solubility .Methyl Group Impact:
The 1-methyl group on the triazole (target compound) increases steric protection against enzymatic degradation compared to unmethylated analogs (e.g., CAS 933690-20-1) .
Stereochemical Considerations
- R vs. S Configuration (CAS 1866834-03-8):
The S-enantiomer () may exhibit divergent biological activity due to mismatched interactions in chiral environments, such as enzyme active sites. Enantiopure synthesis is critical for optimizing therapeutic efficacy .
Conformational Rigidity
Biological Activity
(3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a triazole moiety, which is known for its diverse biological properties. The presence of the bromine atom enhances its pharmacological profile by potentially increasing lipophilicity and altering receptor interactions.
The biological activity of (3R)-3-amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can be attributed to several mechanisms:
-
Inhibition of Enzymatic Pathways :
- The compound has been shown to inhibit specific enzymes linked to various diseases. For instance, it may target the Mur ligases in Mycobacterium tuberculosis, which are crucial for bacterial cell wall synthesis. Inhibitors of these ligases have been reported to exhibit significant antibacterial activity .
- Modulation of Signaling Pathways :
Biological Activity Data
The biological activity of (3R)-3-amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has been evaluated through various studies.
Table 1: Summary of Biological Activities
Case Studies
Several studies have reported on the biological efficacy of triazole derivatives similar to (3R)-3-amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid:
- Study on Antimicrobial Activity :
- Cancer Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
